ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that features a benzimidazole moiety, a diethoxyphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, which is then coupled with a diethoxyphenyl compound. The final step involves the formation of the tetrahydropyrimidine ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to modify the benzimidazole ring or the tetrahydropyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzimidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction can lead to partially or fully reduced benzimidazole derivatives .
Scientific Research Applications
Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-6-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the additional functional groups present in the target compound.
Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate: Similar thioether linkage but different overall structure and functional groups.
Uniqueness
Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its combination of a benzimidazole moiety, a diethoxyphenyl group, and a tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole derivatives .
Properties
IUPAC Name |
ethyl 6-(1H-benzimidazol-2-ylsulfanylmethyl)-4-(2,5-diethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-4-32-15-11-12-20(33-5-2)16(13-15)22-21(23(30)34-6-3)19(26-24(31)29-22)14-35-25-27-17-9-7-8-10-18(17)28-25/h7-13,22H,4-6,14H2,1-3H3,(H,27,28)(H2,26,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCIODUDUDWKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4N3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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